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Compound of Interest

Methyl 2-(benzyloxy)-5-
Compound Name:

fluorobenzoate
CAS No.: 1807339-09-8
Cat. No.: B6315197

Get Quote

Executive Summary

Methyl 5-fluoro-2-(phenylmethoxy)benzoate (CAS: 1807339-09-8) is a fluorinated ester
derivative of salicylic acid. Structurally, it consists of a methyl benzoate core substituted with a
fluorine atom at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.[1] This
compound serves as a critical protected building block in the synthesis of pharmaceutical
agents, particularly those targeting soluble guanylate cyclase (sGC) stimulation and kinase
inhibition. The benzyl group acts as a robust protecting group for the phenolic hydroxyl,
allowing selective functionalization of the ester or the aromatic ring without interference.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. The
following table consolidates the primary identifiers for this compound.
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Identifier Type

Value / Description

IUPAC Name

Methyl 5-fluoro-2-(phenylmethoxy)benzoate

Common Synonyms

Methyl 5-fluoro-2-(benzyloxy)benzoate; Benzoic
acid, 5-fluoro-2-(phenylmethoxy)-, methyl ester;

Methyl 2-benzyloxy-5-fluorobenzoate

CAS Registry Number

1807339-09-8

Molecular Formula Ci1s5H13FOs
Molecular Weight 260.26 g/mol
COC(=0)C1=C(0OCC2=CC=CC=C2)C=CC(F)=
SMILES
C1
Predicted based on structure:[1][2][3][4]
InChlKey [B]WZYOZIRZLTZSNJ-UHFFFAOYSA-N
(Analogous)
Appearance White to off-white solid (typically)
- Soluble in DCM, Ethyl Acetate, DMSO; Insoluble
Solubility

in Water

Structural Analysis & Reactivity Profile

The compound features three distinct functional zones that dictate its chemical behavior:

o Methyl Ester (C-1): Susceptible to hydrolysis (to acid) or reduction (to alcohol/aldehyde).

» Benzyloxy Group (C-2): A stable ether linkage protecting the phenol. It can be cleaved via

catalytic hydrogenation (H2/Pd-C) or strong acid (HBr/AcOH) to restore the free phenol.

e Fluorine Substituent (C-5): Increases lipophilicity and metabolic stability. It deactivates the

ring towards electrophilic aromatic substitution but activates it for specific nucleophilic

attacks if the ring is electron-deficient.

Visualizing the Structural Logic

The following diagram illustrates the functional connectivity and potential reaction sites.
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Figure 1: Functional group analysis of Methyl 5-fluoro-2-(phenylmethoxy)benzoate.

Synthesis Protocol: Williamson Ether Synthesis

The most reliable route to Methyl 5-fluoro-2-(phenylmethoxy)benzoate is the O-alkylation of
Methyl 5-fluoro-2-hydroxybenzoate using benzyl bromide. This method ensures high yield and
regioselectivity.

Reaction Scheme

Methyl 5-fluoro-2-hydroxybenzoate + Benzyl Bromide + KzCO:

Methyl 5-fluoro-2-(phenylmethoxy)benzoate + KBr + COz2 + H20

Experimental Procedure

Reagents:
¢ Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) [CAS: 391-92-4][1]

e Benzyl Bromide (1.2 eq)[6]
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e Potassium Carbonate (K2COs3), anhydrous (2.0 eq)
o Potassium lodide (KI), catalytic (0.1 eq)

o Acetone (Reagent Grade) or DMF (for faster rates)
Step-by-Step Protocol:

e Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve Methyl 5-fluoro-2-hydroxybenzoate (10 mmol) in Acetone (50 mL).

o Base Addition: Add Potassium Carbonate (20 mmol) and a catalytic amount of Potassium
lodide (1 mmol). Stir the suspension at room temperature for 15 minutes to initiate
deprotonation of the phenol.

o Alkylation: Add Benzyl Bromide (12 mmol) dropwise via a syringe or addition funnel.
e Reflux: Heat the mixture to reflux (approx. 60°C) and stir vigorously for 4—6 hours.

o Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material
(phenol) will have a lower Rf than the product (ether).

o Work-up:
o Cool the mixture to room temperature.
o Filter off the inorganic solids (KBr, excess K2COs) and wash the filter cake with acetone.
o Concentrate the filtrate under reduced pressure to obtain a crude residue.[4]

 Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL)
and Brine (1 x 30 mL). Dry over anhydrous Na2SOa4, filter, and concentrate.

o Optional: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column
chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pdf.benchchem.com/1355/An_In_depth_Technical_Guide_to_the_Synthesis_and_Characterization_of_Methyl_5_acetyl_2_benzyloxy_benzoate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6315197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Start:
Methyl 5-fluoro-2-hydroxybenzoate
(CAS 391-92-4)

:

1. Dissolve in Acetone
2. Add K2CO3 + cat. Kl

:

Add Benzyl Bromide
(Dropwise)

l

Reflux (60°C, 4-6h)
Monitor via TLC

:

Filter Inorganic Salts
Concentrate Filtrate

:

Product:
Methyl 5-fluoro-2-(phenylmethoxy)benzoate
(CAS 1807339-09-8)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow for the target compound.

Characterization & Quality Control

Upon isolation, the compound must be characterized to confirm identity.
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Technique Expected Signals / Parameters

0 7.30-7.45 (m, 5H): Benzyl aromatic protons.
[71d 7.50 (dd, 1H): H-6 of benzoate (ortho to
ester). 8 7.15 (m, 1H): H-4 of benzoate. 4 6.95
(dd, 1H): H-3 of benzoate. 8 5.15 (s, 2H):
Benzylic -CH2- protons (Singlet). & 3.89 (s, 3H):
Methyl ester -OCHs protons (Singlet).[6]

1H NMR (400 MHz, CDClIs)

0 166.5: Carbonyl (C=0). 6 52.3: Methyl ester
13C NMR carbon. 6 70.8: Benzylic carbon (-CHz2-). &
158.0: C-F coupling (d).

Mass Spectrometry (ESI) [M+H]*: 261.26 m/z [M+Na]*: 283.25 m/z

Applications in Drug Development

Methyl 5-fluoro-2-(phenylmethoxy)benzoate is primarily utilized as a protected intermediate in
the synthesis of complex pharmaceutical agents.

o Salicylate Analogs: It serves as a precursor for 5-fluoro-salicylic acid derivatives. The benzyl
group protects the phenol during harsh reactions (e.g., nitration, chlorination) at the phenyl
ring.

e sGC Stimulator Research: Structural analogs (e.g., where the benzyl group is substituted
with 2-fluorobenzyl) are key intermediates for drugs like Vericiguat. This specific
unsubstituted benzyl compound is often used in Structure-Activity Relationship (SAR)
studies to determine the necessity of the 2-fluoro substituent on the benzyl ring for biological
activity.

» Kinase Inhibitors: The 5-fluoro-2-alkoxybenzoate motif is a common pharmacophore in
kinase inhibitors, where the fluorine atom modulates metabolic stability and binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b6315197?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6315197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

